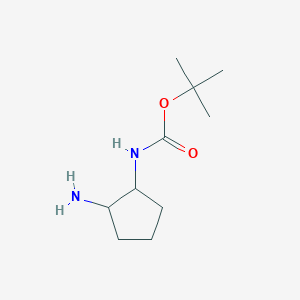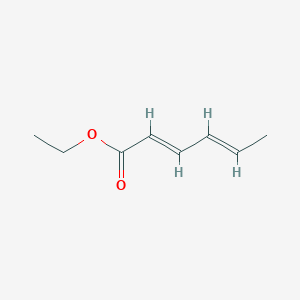
tert-Butyl (2-aminocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-aminocyclopentyl)carbamate is an organic compound with the molecular formula C10H20N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (2-aminocyclopentyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-aminocyclopentanol. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Triethylamine: Acts as a base in the synthesis of the compound.
Palladium Catalysts: Employed in cross-coupling reactions involving the compound.
Major Products Formed
The major products formed from the reactions of this compound include free amines and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-aminocyclopentyl)carbamate is widely used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions by temporarily masking the amine functionality .
Biology
The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its role as a protecting group is crucial in multi-step synthetic pathways where selective deprotection is required .
Medicine
In medicinal chemistry, this compound is employed in the development of drug candidates. It aids in the synthesis of complex molecules by providing a means to protect and deprotect functional groups as needed .
Industry
Industrially, the compound is used in the large-scale synthesis of various chemicals and intermediates. Its stability and ease of removal make it a valuable tool in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-aminocyclopentyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine by forming a carbamate linkage, which can be selectively cleaved under acidic conditions. This allows for the controlled release of the free amine at a desired stage in the synthetic process .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (2-aminocyclopentyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its cyclopentyl ring offers steric hindrance that can influence the reactivity of the compound, making it distinct from other carbamates with different ring sizes or substituents .
Propiedades
IUPAC Name |
tert-butyl N-(2-aminocyclopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627464 |
Source


|
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-07-6 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)



![1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B152914.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)



